molecular formula C16H15BrN6O B14912195 N'-[(1E)-1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B14912195
M. Wt: 387.23 g/mol
InChI Key: HFEXGAWCYSOVOL-RGVLZGJSSA-N
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Description

N’-[1-(4-Bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group, a triazolopyrimidine core, and a carbohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-Bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-bromoacetophenone with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-Bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[1-(4-Bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-Bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide stands out due to its specific structural features, such as the presence of the bromophenyl group and the triazolopyrimidine core. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H15BrN6O

Molecular Weight

387.23 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H15BrN6O/c1-9-8-10(2)23-16(18-9)19-14(22-23)15(24)21-20-11(3)12-4-6-13(17)7-5-12/h4-8H,1-3H3,(H,21,24)/b20-11+

InChI Key

HFEXGAWCYSOVOL-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br)C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=C(C)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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